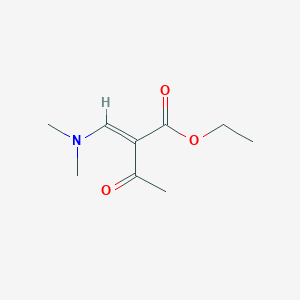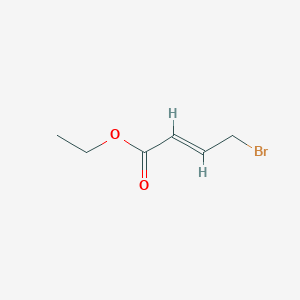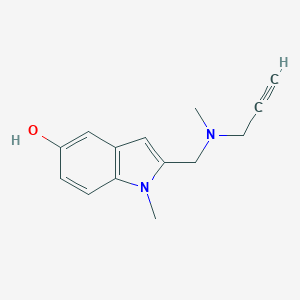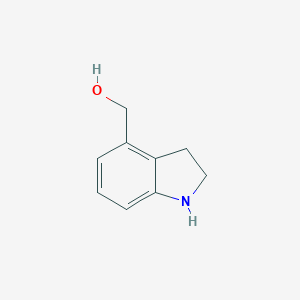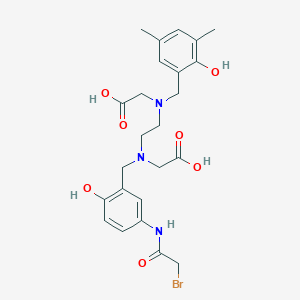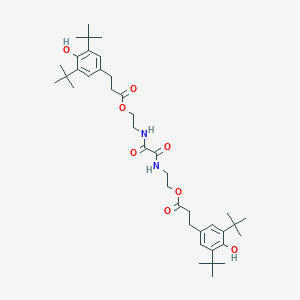
4-Hydroxybenzamide
Vue d'ensemble
Description
Le 4-Hydroxybenzamide, également connu sous le nom de p-Hydroxybenzamide, est un composé organique de formule moléculaire C₇H₇NO₂. Il s'agit d'un dérivé du benzamide où un groupe hydroxyle est substitué en position para du cycle benzénique. Ce composé est reconnu pour ses nombreuses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques uniques .
Applications De Recherche Scientifique
4-Hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is used in the synthesis of drugs with potential anti-ischemic and cerebroprotective properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of this compound exhibit cerebroprotective activity .
Mode of Action
It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that this compound might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Biochemical Pathways
Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that this compound might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.
Pharmacokinetics
It’s known that the low solubility in water of certain derivatives of this compound limits their bioavailability .
Result of Action
Given its role in the synthesis of balanol, it can be inferred that this compound might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .
Action Environment
It’s known that the solubility of certain derivatives of this compound in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of this compound.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 4-Hydroxybenzamide peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à faire réagir l'acide 4-hydroxybenzoïque avec du chlorure de thionyle pour former du chlorure de 4-hydroxybenzoyle, qui est ensuite mis à réagir avec de l'ammoniac pour donner du this compound . Une autre méthode implique la réaction de Schotten–Baumann, où le chlorure de 4-hydroxybenzoyle réagit avec la glycine ou l'acide γ-aminobutyrique dans une solution alcaline aqueuse .
Méthodes de production industrielle : En milieu industriel, la synthèse du this compound implique souvent l'utilisation de chlorure d'oxalyle au lieu du chlorure de thionyle afin d'éviter la formation d'impuretés contenant du soufre. Cette méthode permet d'obtenir des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Hydroxybenzamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide 4-hydroxybenzoïque.
Réduction : Il peut être réduit pour former de la 4-hydroxybenzylamine.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amide.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés :
Oxydation : Acide 4-hydroxybenzoïque.
Réduction : 4-Hydroxybenzylamine.
Substitution : Divers benzamides substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Industrie : Il est utilisé dans la production de polymères et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du this compound et de ses dérivés implique l'interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, certains dérivés présentent une activité cérébroprotectrice en interagissant avec les récepteurs du cerveau et en modulant la libération de neurotransmetteurs . Les cibles moléculaires et les voies exactes peuvent varier en fonction du dérivé spécifique et de son application.
Comparaison Avec Des Composés Similaires
Le 4-Hydroxybenzamide peut être comparé à d'autres composés similaires tels que :
Acide 4-hydroxybenzoïque : Les deux composés ont un groupe hydroxyle en position para, mais l'acide 4-hydroxybenzoïque possède un groupe carboxyle au lieu d'un groupe amide.
4-Hydroxybenzylamine : Ce composé possède un groupe amine au lieu d'un groupe amide.
Unicité : Le this compound est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Sa capacité à former divers dérivés ayant une activité biologique importante souligne encore son importance dans la recherche scientifique et l'industrie.
Propriétés
IUPAC Name |
4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSAKPUBHTZHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210931 | |
| Record name | 4-Hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-57-8 | |
| Record name | 4-Hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 619-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxybenzamide?
A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing this compound. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized this compound.
Q3: How does this compound behave in different crystalline forms?
A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.
Q4: How stable is this compound in different environments?
A: Studies investigated the stability of this compound under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.
Q5: Can you explain the use of this compound in lubricant compositions?
A: this compound acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.
Q6: How is computational chemistry being used to study this compound?
A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of this compound. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.
Q7: How does modifying the structure of this compound affect its biological activity?
A: Research has extensively explored the structure-activity relationship of this compound analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.
Q8: What is the role of this compound in the study of adenosine receptor antagonists?
A: this compound serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.
Q9: What strategies are employed to improve the stability or bioavailability of this compound?
A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of this compound. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.
Q10: How is this compound absorbed, distributed, metabolized, and excreted in living organisms?
A: Studies investigated the uptake, translocation, and metabolism of this compound in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.
Q11: What is known about the metabolism of bromoxynil, a compound related to this compound?
A: Research has identified this compound as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.
Q12: What is the effect of this compound on atherogenic lipoprotein oxidation?
A: Studies investigated the impact of this compound and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.
Q13: What is the role of this compound in studying the allosteric transition of the insulin hexamer?
A: this compound acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.
Q14: How is this compound used in drug discovery for NMDA receptors?
A: this compound derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.
Q15: What analytical techniques are used to quantify and characterize this compound?
A: Various analytical techniques are employed to study this compound. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]
Q16: What factors influence the dissolution and solubility of this compound?
A: The dissolution and solubility of this compound are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.
Q17: What are some examples of cross-disciplinary applications of this compound research?
A: Research on this compound extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



